Cas no 85706-53-2 (1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one)

1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one structure
85706-53-2 structure
Product Name:1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
CAS No:85706-53-2
MF:C10H14Br2O
MW:310.02556180954
CID:1840599
PubChem ID:2775356
Update Time:2025-04-21

1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
    • 9,10-DIBROMO-(+)-CAMPHOR
    • bicyclo[2.2.1]heptan-2-one, 1,7-bis(bromomethyl)-7-methyl-
    • 4,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-3-one
    • 9,10-DIBROM-(+)-CAMPHER 97
    • (+)-9,10-Dibromocamphor
    • CHEMBL86534
    • SCHEMBL8080286
    • 1,7-di(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
    • DTXSID10379537
    • SBB039384
    • 85706-53-2
    • AKOS000267677
    • 9,10-DIBROMOCAMPHOR
    • AKOS016039142
    • Inchi: 1S/C10H14Br2O/c1-9(5-11)7-2-3-10(9,6-12)8(13)4-7/h7H,2-6H2,1H3
    • InChI Key: VWJROIUSFOLGSX-UHFFFAOYSA-N
    • SMILES: BrCC1(C)C2CC(C1(CBr)CC2)=O

Computed Properties

  • Exact Mass: 309.93909g/mol
  • Monoisotopic Mass: 307.94114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
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